molecular formula C11H16N2O5 B14301754 Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- CAS No. 113342-99-7

Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-

Cat. No.: B14301754
CAS No.: 113342-99-7
M. Wt: 256.25 g/mol
InChI Key: HTPZJNDSXJBRRR-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is a chemical compound with the molecular formula C10H14N2O4 It is known for its unique structure, which includes a nitrophenyl group and an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- typically involves the reaction of 2-methoxy-4-nitroaniline with diethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino linkage can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-
  • Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-
  • Ethanol, 2,2’-[(4-methoxyphenyl)imino]bis-

Uniqueness

Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

113342-99-7

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-2-methoxy-4-nitroanilino]ethanol

InChI

InChI=1S/C11H16N2O5/c1-18-11-8-9(13(16)17)2-3-10(11)12(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3

InChI Key

HTPZJNDSXJBRRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

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